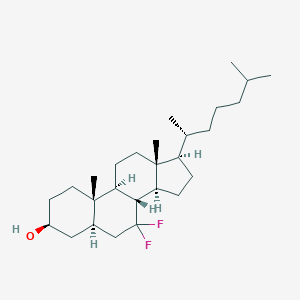
7,7-Difluorocholestanol
Beschreibung
7,7-Difluorocholestanol is a fluorinated derivative of cholestanol, a saturated analog of cholesterol. Fluorination is a common strategy in medicinal chemistry to improve drug-like properties, and this compound serves as a valuable tool for studying membrane dynamics, lipid-protein interactions, and sterol metabolism .
Eigenschaften
CAS-Nummer |
111300-79-9 |
|---|---|
Molekularformel |
C27H46F2O |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(3S,5R,8R,9S,10S,13R,14S,17R)-7,7-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-24-23(12-14-26(21,22)5)25(4)13-11-20(30)15-19(25)16-27(24,28)29/h17-24,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
XRKOSUXXQLHKFI-GVGILINXSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |
Synonyme |
7,7-difluorocholestanol |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 7,7-Difluorocholestanol with structurally related cholestanol and cholesterol derivatives, focusing on molecular features, stability, and applications.
Structural and Functional Group Analysis
*Calculated based on cholestanol structure with two hydrogens replaced by fluorine.
Key Observations:
- Fluorination vs. Hydroxylation: The electronegative fluorine atoms in this compound increase polarity compared to cholestanol but reduce hydrogen-bonding capacity relative to 7-Alpha-Hydroxycholesterol. This affects interactions with enzymes like cytochrome P450 .
- Stability : Fluorination enhances resistance to oxidative degradation compared to 7-DHC, which contains a reactive Δ7 double bond prone to UV-induced isomerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


